molecular formula C21H22N4O2 B2807681 5-cyclopropyl-N-(2-ethoxyphenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 954821-85-3

5-cyclopropyl-N-(2-ethoxyphenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2807681
CAS RN: 954821-85-3
M. Wt: 362.433
InChI Key: WMAJFYLXGDBMMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyclopropyl-N-(2-ethoxyphenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It belongs to the class of triazole compounds, which have been extensively studied for their diverse biological activities.

Scientific Research Applications

Synthesis and Structural Analysis

The title compound is synthesized through a two-step process, including Dimroth reaction and amidation, primarily for anticancer activity screening. It is part of a broader library of 1H-1,2,3-triazole-4-carboxamide compounds. Structural analysis reveals that the cyclopropyl ring is oriented almost perpendicular to the benzene ring, facilitating interactions in the crystal that link molecules into infinite ribbons, which are further interconnected into layers by weak interactions. This structural arrangement is crucial for understanding the compound's interactions and stability in various conditions (Pokhodylo, Slyvka, & Pavlyuk, 2021).

Crystal Structure and Hirshfeld Surface Analysis

Another study on a closely related compound synthesized via the enole-mediated click Dimroth reaction highlights the importance of crystal structure and Hirshfeld surface analysis in determining the compound's potential for further pharmaceutical applications. The analysis of the extended structure and interactions between molecules provides insights into the compound's solubility, stability, and potential reactivity, which are essential for its use in drug development (Pokhodylo, Slyvka, & Pavlyuk, 2020).

Antiproliferative Activity

Research into structurally similar compounds has indicated significant antiproliferative activity against some cancer cell lines. This suggests the potential of 5-cyclopropyl-N-(2-ethoxyphenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide and its analogs in cancer therapy, emphasizing the importance of such compounds in the development of new anticancer agents (Lu et al., 2021).

Antimicrobial Potential

The compound and its derivatives have also been studied for their antimicrobial properties. Initial discoveries of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides show promising antimicrobial agents against primary pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. This underlines the compound's potential in developing new antimicrobial treatments, which is crucial given the rising resistance to existing antibiotics (Pokhodylo et al., 2021).

properties

IUPAC Name

5-cyclopropyl-N-(2-ethoxyphenyl)-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-3-27-18-7-5-4-6-17(18)22-21(26)19-20(15-10-11-15)25(24-23-19)16-12-8-14(2)9-13-16/h4-9,12-13,15H,3,10-11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAJFYLXGDBMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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